molecular formula C12H19N3 B8334344 1-(4-Amino-benzyl)-piperidin-4-ylamine

1-(4-Amino-benzyl)-piperidin-4-ylamine

Cat. No.: B8334344
M. Wt: 205.30 g/mol
InChI Key: XFFXNAXDYMLMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-benzyl)-piperidin-4-ylamine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H19N3/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,13-14H2

InChI Key

XFFXNAXDYMLMKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the procedure of Example 1, piperidin-4-ylamine Compound 21a1 was used in place of Compound 1n2 and carried forward to prepare 1-(4-nitro-benzyl)-piperidin-4-ylamine Compound 21a2. 5% Rh/C (350 mg) was added to a solution of 1-(4-nitrobenzyl)-piperidin-4-ylamine Compound 21a2 (647 mg, 2.75 mmol) in methanol (15 mL). The mixture was hydrogenated at 50 PSI for a period of 2 hrs, then filtered through Celite. The filtrate was evaporated in vacuo to give 1-(4-amino-benzyl)-piperidin-4-ylamine Compound 21a (640 mg) as a light yellow oil. 1H NMR (CDCl3) δ 7.09 (d, J=8.2 Hz, 2H); 6.64 (d, J=8.2 Hz, 2H); 3.62 (br s, 1H); 3.41 (s, 2H); 2.88-2.80 (m, 2H); 2.70-2.58 (m, 1H); 2.07-1.95 (m, 2H); 1.84-1.74 (m, 2H); 1.57 (br s, 2H); 1.47-1.32 (m, 2H); 1.31-1.18 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 1n2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
21a2
Quantity
647 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.